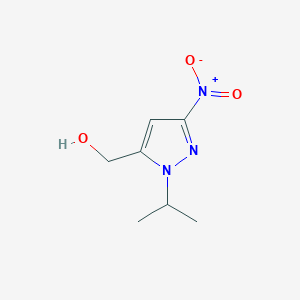![molecular formula C10H9NO2S B2537967 Thiéno[3,2-b]pyridine-6-carboxylate d'éthyle CAS No. 83179-08-2](/img/structure/B2537967.png)
Thiéno[3,2-b]pyridine-6-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl thieno[3,2-B]pyridine-6-carboxylate is a heterocyclic compound that combines the structural features of thiophene and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of atoms within its structure imparts distinct chemical properties that make it a valuable building block for the synthesis of more complex molecules.
Applications De Recherche Scientifique
Ethyl thieno[3,2-B]pyridine-6-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Ethyl thieno[3,2-B]pyridine-6-carboxylate is a derivative of thieno[2,3-c]pyridine, which has been identified as a potential inhibitor of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the activity of G protein-coupled receptors, which are involved in various physiological processes.
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the natural substrate of the kinase . This interaction inhibits the kinase’s activity, preventing it from phosphorylating its target G protein-coupled receptors .
Biochemical Pathways
By inhibiting GRK2, Ethyl thieno[3,2-B]pyridine-6-carboxylate affects the downstream signaling pathways of G protein-coupled receptors. This can lead to changes in cellular responses to various stimuli .
Pharmacokinetics
Similar thieno[2,3-c]pyridine derivatives have been shown to have good bioavailability
Result of Action
The inhibition of GRK2 by Ethyl thieno[3,2-B]pyridine-6-carboxylate can alter the cellular responses mediated by G protein-coupled receptors. This can potentially lead to therapeutic effects, depending on the specific receptors and pathways involved .
Action Environment
The action, efficacy, and stability of Ethyl thieno[3,2-B]pyridine-6-carboxylate can be influenced by various environmental factors. These may include the presence of other molecules in the cellular environment, the pH, and temperature
Analyse Biochimique
Biochemical Properties
Thienopyrimidine derivatives, to which this compound belongs, have been reported to interact with various enzymes and proteins . For instance, some thienopyrimidines have been identified as inhibitors of Pim-1 kinase, a protein involved in cell cycle progression and apoptosis .
Cellular Effects
Certain thienopyrimidine derivatives have been shown to inhibit the growth of various human tumor cell lines . They have been observed to alter the cell cycle profile, causing a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels .
Molecular Mechanism
Thienopyrimidines are generally known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thienopyrimidines are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Transport and Distribution
The transport and distribution of a compound can be influenced by various factors, including its interactions with transporters or binding proteins, and its localization or accumulation .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl thieno[3,2-B]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired product . Another approach involves the use of 2-thioxopyridine-3-carbonitrile as a starting material, which undergoes a series of condensation and cyclization reactions to yield the target compound .
Industrial Production Methods: Industrial production of ethyl thieno[3,2-B]pyridine-6-carboxylate often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve the use of robust catalysts and optimized reaction conditions to facilitate the cyclization process. The choice of solvents and reaction temperatures is crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl thieno[3,2-B]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Thieno[2,3-B]pyridine derivatives: These compounds share a similar core structure but differ in the position of the thiophene ring fusion.
Pyridine-2-carboxylates: These compounds have a similar pyridine ring but lack the thiophene moiety.
Uniqueness: Ethyl thieno[3,2-B]pyridine-6-carboxylate is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing molecules with tailored biological activities and physicochemical properties.
Propriétés
IUPAC Name |
ethyl thieno[3,2-b]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)7-5-9-8(11-6-7)3-4-14-9/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNKYHWYIZEUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CS2)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2537889.png)
![13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2537890.png)
![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2537891.png)
![2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537892.png)

![2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2537895.png)

![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/new.no-structure.jpg)


![N-[(benzylamino)carbonyl]-2-chloropropanamide](/img/structure/B2537903.png)


